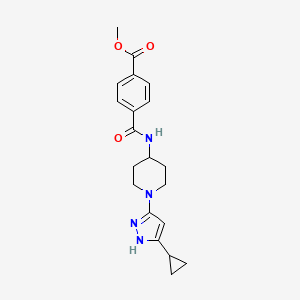

methyl 4-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction, followed by the formation of the piperidine ring and the attachment of the benzoate group. However, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis

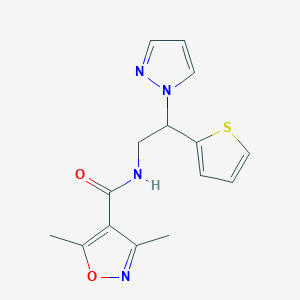

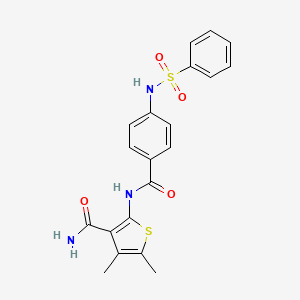

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a piperidine ring, and a benzoate group. The pyrazole ring is a five-membered ring with two nitrogen atoms, while the piperidine ring is a six-membered ring with one nitrogen atom. The benzoate group consists of a benzene ring attached to a carboxylate ester group.Chemical Reactions Analysis

Again, without specific studies or literature on this compound, it’s difficult to provide a detailed chemical reactions analysis. However, we can infer that it might undergo reactions typical of pyrazoles, piperidines, and benzoates.Physical And Chemical Properties Analysis

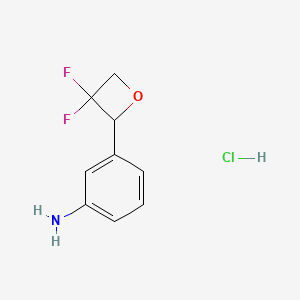

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester group in the benzoate part of the molecule could enhance its solubility in polar solvents.Applications De Recherche Scientifique

Antibacterial and Antitubercular Applications Methyl 4-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)benzoate and its derivatives have been explored for their antibacterial and antitubercular activities. One study focused on the synthesis of bis(pyrazole-benzofuran) hybrids, which exhibited potent antibacterial efficacies against E. coli, S. aureus, and S. mutans strains, with minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values indicating strong activity. These compounds also showed significant biofilm inhibition activities, surpassing the reference drug Ciprofloxacin, and demonstrated excellent inhibitory activities against MurB enzyme, a key target in antibacterial drug discovery (Mekky & Sanad, 2020). Another research effort synthesized thiazole-aminopiperidine hybrid analogues, identifying compounds with promising activity against Mycobacterium tuberculosis (MTB) DNA gyrase, a crucial enzyme in MTB replication, indicating their potential as novel antitubercular agents (Jeankumar et al., 2013).

Antimalarial Applications Compounds based on the methyl 4-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)benzoate scaffold have also been tested for antimalarial activity, with several novel derivatives being evaluated against Plasmodium falciparum, the parasite responsible for malaria. These studies aim to discover new therapeutic options to combat malaria, focusing on compounds that exhibit promising in vitro activity against the parasite (Kalaria et al., 2014).

Antiproliferative Effects Research into the antiproliferative effects of methyl 4-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)benzoate derivatives has revealed potential cancer therapeutic applications. One study synthesized 4-thiazolidinone-, pyridine-, and piperazine-based conjugates, finding compounds that displayed potent activity against human leukemic cells. This suggests that these derivatives could contribute to the development of new anticancer therapies by inducing cytotoxic effects in cancer cells (Kumar et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with appropriate safety precautions.

Orientations Futures

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of many pyrazole and benzoate derivatives. It could also involve studying its synthesis and chemical reactions in more detail.

Please note that this is a general analysis based on the classes of compounds that “methyl 4-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)benzoate” belongs to. For a detailed and specific analysis, more information or studies related to this exact compound would be needed.

Propriétés

IUPAC Name |

methyl 4-[[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3/c1-27-20(26)15-6-4-14(5-7-15)19(25)21-16-8-10-24(11-9-16)18-12-17(22-23-18)13-2-3-13/h4-7,12-13,16H,2-3,8-11H2,1H3,(H,21,25)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDLNOMVPDNEPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluoro-4-methylphenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2417961.png)

![4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide](/img/structure/B2417964.png)

![5-Fluoro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2417965.png)

![(E)-2,6-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2417971.png)

![(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]-N-octylprop-2-enamide](/img/structure/B2417972.png)

![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B2417973.png)

![1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B2417978.png)

![3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-7-isopropoxy-6-propyl-4H-chromen-4-one](/img/structure/B2417980.png)